molecular formula C20H18N4O3S B11600969 7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606955-21-9

7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11600969
CAS No.: 606955-21-9
M. Wt: 394.4 g/mol
InChI Key: NEFWKQLMAMXTLA-UHFFFAOYSA-N
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Description

7-Ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic compound characterized by:

  • A 4-methylphenylsulfonyl group at position 5, contributing to steric bulk and electronic modulation.
  • An ethyl substituent at position 7 and an imino group at position 6, influencing solubility and hydrogen-bonding capabilities.

Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELX playing a critical role in elucidating molecular conformations .

Properties

CAS No.

606955-21-9

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C20H18N4O3S/c1-3-23-18(21)16(28(26,27)14-9-7-13(2)8-10-14)12-15-19(23)22-17-6-4-5-11-24(17)20(15)25/h4-12,21H,3H2,1-2H3

InChI Key

NEFWKQLMAMXTLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (Reference) Sulfonyl Group Substituents Heteroatoms in Core Notable Properties (Hypothesized)
Target Compound 4-Methylphenyl 7-Ethyl, 6-imino 3 Nitrogen (Triaza) High lipophilicity; moderate H-bonding
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl analog 4-Fluorophenyl 7,11-Dimethyl, 6-imino 3 Nitrogen (Triaza) Enhanced electron-withdrawing effect; increased metabolic stability
9-(4-Methoxyphenyl)-3,7-dithia-5-aza analog (IIi) None 4-Methoxyphenyl 2 Sulfur, 1 Nitrogen (Dithia/Aza) Improved solubility due to methoxy group
9-(4-Hydroxyphenyl)-3,7-dithia-5-aza analog (IIj) None 4-Hydroxyphenyl 2 Sulfur, 1 Nitrogen (Dithia/Aza) Strong H-bonding capacity; pH-dependent reactivity

Electronic and Steric Effects

In contrast, the 4-fluorobenzenesulfonyl group in the analog introduces a strong electron-withdrawing effect, which may enhance binding to electron-rich biological targets . The absence of sulfonyl groups in compounds (IIi, IIj) simplifies the core structure but reduces steric hindrance, possibly increasing conformational flexibility .

Substituent Impact: The 7-ethyl group in the target compound increases lipophilicity compared to the 7,11-dimethyl substituents in the analog, which may distribute steric effects more symmetrically.

Heteroatom Configuration :

  • The triaza core in the target and compounds provides nitrogen-rich environments suitable for coordination chemistry or enzymatic inhibition. In contrast, the dithia-aza core in IIi and IIj introduces sulfur atoms, which may alter redox properties or confer resistance to oxidative degradation .

Research Findings and Implications

Hypothesized Bioactivity

  • The target compound’s ethyl and methylphenyl groups may favor membrane permeability, making it a candidate for central nervous system targets.
  • The 4-hydroxyphenyl analog (IIj) could exhibit pH-sensitive behavior, with applications in targeted drug delivery .

Biological Activity

The compound 7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by its unique triazatricyclo structure and multiple functional groups. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 364.44 g/mol. This compound features an imino group and a sulfonyl moiety, contributing to its potential biological activity.

Chemical Structure and Properties

The intricate arrangement of nitrogen and carbon atoms within the tricyclic structure enhances the compound's reactivity and biological interactions. The presence of the imino group allows for nucleophilic addition reactions, while the sulfonyl group can engage in electrophilic substitution reactions. Additionally, the conjugated double bonds in the structure may facilitate various chemical reactions such as electrophilic addition or oxidation.

Property Value
Molecular FormulaC18H20N4O2S
Molecular Weight364.44 g/mol
Functional GroupsImino, Sulfonyl
Structural FeaturesTriazatricyclo framework

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological systems. Preliminary research indicates potential applications in therapeutic contexts due to its unique chemical properties.

The compound's mechanism of action is hypothesized to involve:

  • Nucleophilic Addition : The imino nitrogen can react with various nucleophiles.
  • Electrophilic Substitution : The sulfonyl sulfur may undergo electrophilic reactions.
  • Conjugated System Reactivity : The double bonds may participate in oxidation processes.

Case Studies and Research Findings

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity. For instance, triazole derivatives are often studied for their antibacterial properties due to their structural similarities with the target compound.
  • Antihistamine Activity : Compounds sharing a sulfonamide structure have demonstrated antihistamine effects, suggesting that the target compound may also exhibit similar pharmacological activities.
  • Cytotoxicity Studies : Research on structurally related compounds indicates potential cytotoxic effects against various cancer cell lines. Future studies should explore the cytotoxic profiles of this compound in vitro and in vivo.

Comparative Analysis

The following table compares the target compound with other biologically active compounds that share structural features:

Compound Name Structure Notable Features
KetotifenC19H19NOSAntihistamine; similar sulfonamide structure
Triazole derivativesVariesKnown for antimicrobial properties
Sulfonamide compoundsVariesEstablished antibacterial activity

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